2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine
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Overview
Description
2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
Uniqueness
2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine is unique due to the presence of both a chloro substituent and a branched alkyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)8(3)13-9-4-5-12-10(11)6-9/h4-8H,1-3H3,(H,12,13) |
InChI Key |
VSWWUQBQSLGRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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